molecular formula C17H25ClN2O3 B3941157 ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride

ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride

Cat. No. B3941157
M. Wt: 340.8 g/mol
InChI Key: NYBRINFEFZLLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride, also known as EOPC, is a chemical compound that has shown promising results in scientific research applications. This compound belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has been implicated in the regulation of seizures.
Biochemical and Physiological Effects
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride include its limited solubility in water, which may affect its bioavailability, and its potential for non-specific binding to proteins, which may affect its specificity.

Future Directions

There are several future directions for the study of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore the molecular mechanisms underlying the compound's anti-inflammatory and analgesic properties. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride for various disease conditions.

Scientific Research Applications

Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been tested in various animal models, including rats and mice, and has shown promising results in reducing inflammation and pain.

properties

IUPAC Name

ethyl 1-(3-anilino-3-oxopropyl)piperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-2-22-17(21)14-7-6-11-19(13-14)12-10-16(20)18-15-8-4-3-5-9-15;/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBRINFEFZLLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 5
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 6
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.